N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-3-carboxamide
Description
N-(4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-3-carboxamide is a synthetic small molecule featuring a thiophene-3-carboxamide core linked to a 3-(trifluoromethyl)phenoxy-substituted alkyne chain. The compound’s structure integrates a sulfur-containing heterocyclic thiophene ring, a carboxamide group, and a phenoxy-butynyl side chain with a trifluoromethyl (-CF₃) substituent. The -CF₃ group is electron-withdrawing, enhancing the compound’s lipophilicity and metabolic stability, which are critical for biological activity .
Properties
IUPAC Name |
N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO2S/c17-16(18,19)13-4-3-5-14(10-13)22-8-2-1-7-20-15(21)12-6-9-23-11-12/h3-6,9-11H,7-8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZXYJKQQMYWLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCNC(=O)C2=CSC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-(trifluoromethyl)phenol, which is then reacted with 4-bromo-1-butyne under palladium-catalyzed conditions to form the intermediate compound. This intermediate is then coupled with thiophene-3-carboxylic acid using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Alkyne Functionalization
The but-2-yn-1-yl group exhibits reactivity typical of internal alkynes:
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Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the alkyne to a cis-alkene, as observed in similar trifluoromethylated intermediates .
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Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazoles, a reaction widely used in medicinal chemistry for bioorthogonal labeling .
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Hydration : Acidic conditions (HgSO₄, H₂SO₄) yield α,β-unsaturated ketones, though regioselectivity depends on steric and electronic factors.
Example Reaction Conditions:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrogenation | H₂ (1 atm), 10% Pd/C, EtOAc, 25°C | cis-Alkene derivative | 90% | |
| CuAAC | NaN₃, CuI, DMF, 60°C | 1,2,3-Triazole adduct | 78% |
Amide Hydrolysis and Derivatization
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis (6 M HCl, reflux): Cleaves the amide bond to yield thiophene-3-carboxylic acid and the corresponding amine .
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Basic Hydrolysis (NaOH, H₂O/EtOH): Produces carboxylate salts, which can be acidified to recover the free acid.
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Nucleophilic Substitution : Reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols or ketones .
Stability Notes:
The trifluoromethylphenoxy ether stabilizes the adjacent alkyne against premature hydrolysis under mild conditions .
Thiophene Ring Modifications
The thiophene ring participates in electrophilic substitution and oxidation:
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Electrophilic Bromination (Br₂, FeBr₃): Substitution occurs preferentially at the 5-position due to electron-withdrawing effects of the carboxamide group .
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Oxidation (m-CPBA): Forms thiophene-1-oxide or thiophene-1,1-dioxide derivatives, depending on stoichiometry.
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Sulfonation (H₂SO₄, SO₃): Produces water-soluble sulfonic acids, enhancing bioavailability .
Regioselectivity Data:
| Reaction | Position | Yield | Conditions | Source |
|---|---|---|---|---|
| Bromination | C5 | 65% | Br₂ (1 eq), FeBr₃, DCM, 0°C | |
| Oxidation | S1 | 70% | m-CPBA (1.2 eq), DCM, 25°C |
Trifluoromethylphenoxy Ether Reactivity
The ether linkage is resistant to hydrolysis under physiological conditions but cleaves under strong acids (e.g., HBr/AcOH) . The trifluoromethyl group:
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Directs Electrophiles : Deactivates the aromatic ring, favoring meta-substitution in further electrophilic reactions .
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Resists Nucleophilic Attack : The CF₃ group’s strong electron-withdrawing nature inhibits SNAr reactions unless activated by extreme conditions .
Case Study: Anticancer Derivatives
Derivatives with halogenated thiophenes (e.g., 5-bromo) show enhanced antiproliferative activity against PI3Kα-mutant cancer cells, as seen in analogous trifluoromethylated pyrazoles .
Stability and Degradation Pathways
Scientific Research Applications
Pharmaceutical Applications
The compound's molecular structure contributes to its biological activity, making it a candidate for therapeutic applications. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological properties due to their ability to interact with biological targets effectively.
Anticancer Activity
Studies have demonstrated that derivatives of thiophene and phenoxy compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-3-carboxamide have shown promising results against breast and prostate cancer cells, indicating potential as anticancer agents .
Agrochemical Applications
The compound's unique properties also make it suitable for use in agrochemicals. Compounds containing trifluoromethyl groups are often associated with increased herbicidal and fungicidal activities.
Herbicidal Properties
Research has indicated that similar compounds can act as effective herbicides by interfering with plant growth mechanisms. The trifluoromethyl group may enhance the compound's ability to penetrate plant tissues and disrupt physiological processes .
Material Science Applications
In addition to biological applications, this compound can be explored in material science for its potential use in organic electronics and photonic devices.
Conductive Polymers
Thiophene derivatives are known for their electrical conductivity and are widely used in the development of conductive polymers. The incorporation of this compound into polymer matrices could enhance their electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Synthesis and Characterization
Understanding the synthesis of this compound is crucial for its application in research.
Synthetic Pathway
The synthesis typically involves:
- Formation of a phenoxy intermediate from 3-(trifluoromethyl)phenol.
- Coupling with a butyne derivative under basic conditions.
- Amidation with thiophene derivatives to yield the final product .
Case Study: Antitumor Activity
A study investigated the anticancer effects of thiophene-based compounds on various cancer cell lines, showing that modifications in the molecular structure could significantly enhance activity (IC50 values ranging from 2 to 6 µM). This highlights the importance of structure-activity relationship studies in developing effective anticancer agents .
Case Study: Agrochemical Efficacy
Another research project focused on evaluating the herbicidal activity of trifluoromethyl-substituted thiophenes against common weeds, demonstrating effective growth inhibition at low concentrations. This suggests potential for developing novel herbicides based on this chemical framework .
Mechanism of Action
The mechanism of action of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-3-carboxamide with structurally or functionally related compounds:
Key Structural and Functional Comparisons
Core Heterocycle Differences Thiophene vs. Pyridine: The target compound’s thiophene core (sulfur-containing) may offer distinct electronic properties compared to pyridine-based analogs like diflufenican. Pyridine derivatives, however, are more common in herbicides due to their polarity and soil mobility . Phthalimide vs. Carboxamide: 3-Chloro-N-phenyl-phthalimide () is a rigid, planar structure used in polymer synthesis, contrasting with the flexible alkyne chain in the target compound, which may facilitate membrane penetration in bioactive molecules .
Substituent Effects Trifluoromethyl (-CF₃) Group: Both the target compound and diflufenican incorporate -CF₃, a hallmark of agrochemicals and pharmaceuticals due to its resistance to metabolic degradation. In diflufenican, this group enhances herbicidal activity by inhibiting carotenoid biosynthesis . The target compound’s -CF₃ may similarly stabilize interactions with enzymes or receptors.
Agrochemical Potential: Diflufenican’s pyridinecarboxamide structure and -CF₃ group make it effective against broadleaf weeds. The target compound’s thiophene core and similar substituents may offer comparable herbicidal activity but with altered selectivity due to heterocycle differences .
Biological Activity
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Preparation of Thiophene Derivative : The thiophene ring is synthesized through cyclization reactions involving appropriate precursors.
- Formation of Phenoxy Intermediate : Reaction of 3-(trifluoromethyl)phenol with a suitable alkyne to form the phenoxy intermediate.
- Coupling Reaction : The phenoxy intermediate is coupled with the thiophene derivative under basic conditions.
- Amidation : The final step involves amidation with carboxylic acid derivatives to yield the target compound.
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups often exhibit significant antimicrobial activity. A study reported that derivatives similar to N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene showed moderate to good antimicrobial effects against various bacterial strains, suggesting potential applications in pharmaceuticals and agrochemicals.
Anti-inflammatory Effects
In vitro studies have demonstrated that N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene compounds possess anti-inflammatory properties. For instance, compounds derived from this scaffold exhibited significant inhibition of inflammatory cytokines such as TNF-alpha, indicating their potential as therapeutic agents for inflammatory diseases .
Enzyme Inhibition
The mechanism of action for this compound appears to involve the inhibition of specific enzymes. The trifluoromethyl group enhances binding affinity to target proteins, modulating their activity and affecting various biochemical pathways. This activity has been linked to the inhibition of enzymes related to pain and inflammation, making it a candidate for analgesic development .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-3-carboxamide, and what reaction conditions are critical for yield optimization?
- Methodology : The synthesis of thiophene carboxamide derivatives often involves coupling substituted amines with activated acyl intermediates. For example, similar compounds are synthesized via solvent-free methods (e.g., neat stirring or microwave irradiation) using catalysts like aluminum oxide and cyclohexanone . Key parameters include temperature control (80–120°C), reaction time (6–24 hours), and purification via reverse-phase HPLC or recrystallization .
- Critical Factors : Monitor reaction progress using TLC or LC-MS. Purification steps must account for the compound’s lipophilicity due to the trifluoromethyl group, which influences solubility in organic solvents .
Q. How should researchers safely handle and store this compound given its potential hazards?
- Safety Protocols : Based on structurally related thiophene carboxamides, wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles. Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent degradation .
- Emergency Measures : In case of skin contact, wash immediately with soap and water. For spills, use absorbent materials (e.g., vermiculite) and avoid aqueous solutions to prevent unintended reactions .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- Characterization Workflow :
- 1H/13C NMR : Confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in 13C NMR) and alkyne protons (δ ~2.5–3.5 ppm in 1H NMR) .
- LC-MS/HRMS : Verify molecular weight (e.g., expected [M+H]+ ion) and isotopic patterns from chlorine/fluorine atoms .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can molecular docking studies be optimized to predict the binding affinity of this compound to target proteins?
- Methodology : Use AutoDock Vina for docking simulations. Set the grid box to encompass the active site (e.g., 20 ų) and apply the Lamarckian genetic algorithm for conformational sampling. Validate results using a positive control ligand with known binding data .
- Troubleshooting : If binding scores conflict with experimental IC50 values, refine force field parameters (e.g., partial charges for the trifluoromethyl group) or consider solvent effects using explicit water models .
Q. How should contradictory results in biological activity assays (e.g., antibacterial vs. antifungal) be resolved?
- Case Study : Thiophene carboxamides with trifluoromethyl groups often show divergent activity due to target specificity. For example, compound (I) in exhibited stronger antifungal activity, while compound (II) was more antibacterial. Perform dose-response assays (e.g., MIC, IC50) across multiple strains and validate via enzyme inhibition studies (e.g., ergosterol synthesis for antifungals) .
- Data Interpretation : Use statistical tools (e.g., ANOVA) to assess significance. Cross-reference with structural analogs to identify SAR trends, such as the role of electron-withdrawing substituents on membrane permeability .
Q. What strategies can address discrepancies between in vitro and in vivo efficacy data for this compound?
- Pharmacokinetic Analysis : Evaluate metabolic stability using liver microsomes and plasma protein binding assays. The trifluoromethyl group enhances metabolic resistance but may reduce bioavailability due to high logP values (>3.5) .
- Formulation Adjustments : Encapsulate the compound in PEGylated liposomes or cyclodextrins to improve solubility and tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
